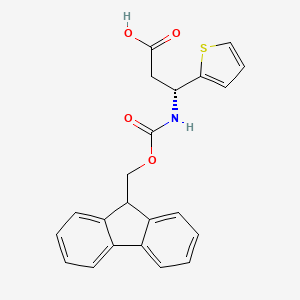

![molecular formula C20H14N4OS B2871584 Benzo[c][1,2,5]thiadiazol-5-yl(5-(pyridin-4-yl)indolin-1-yl)methanone CAS No. 2034323-37-8](/img/structure/B2871584.png)

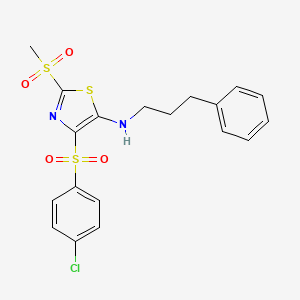

Benzo[c][1,2,5]thiadiazol-5-yl(5-(pyridin-4-yl)indolin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[c][1,2,5]thiadiazol-5-yl(5-(pyridin-4-yl)indolin-1-yl)methanone is a chemical compound. It has been studied in the context of various applications, including as a potential anti-cancer agent and in the treatment of fibrosis .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, a series of 4-(benzo[c][1,2,5]thiadiazol-5-yl)-3(5)-(6-methylpyridin-2-yl)pyrazoles and 3(5)-(6-methylpyridin-2-yl)-4-(thieno[3,2,-c]pyridin-2-yl)pyrazoles have been synthesized and evaluated for their kinase inhibitory activities .Applications De Recherche Scientifique

Photovoltaic Applications

Donor-acceptor-donor (D-A-D) structures with 2,1,3-benzothiadiazole as an internal acceptor have been investigated for various photovoltaic applications such as dye-sensitized solar cells (DSSCs) and organic light emitting diodes (OLEDs) .

Fluorescent Sensors

Electron donor–acceptor (D–A) systems based on the benzo [c] [1,2,5]thiadiazole (BTZ) motif have been extensively researched for use as fluorescent sensors .

Visible-Light Organophotocatalysts

The same D–A systems based on the BTZ motif have also been studied for their potential use as visible-light organophotocatalysts .

Drug Discovery and Design

Fabrication of Efficient Ternary PSCs

A simple small molecule of 4,7-bis (5-bromothiophen-2-yl)-5,6-difluorobenzo [c] [1,2,5]thiadiazole (BTF), is used as a second acceptor material to fabricate efficient ternary PSCs .

Electrocatalytic Hydrogen Production

Cyano derivatives of 2,1,3-benzothiadiazoles have been described that are of interest for electrocatalytic hydrogen production .

Orientations Futures

Mécanisme D'action

Target of Action

Benzo[c][1,2,5]thiadiazol-5-yl(5-(pyridin-4-yl)indolin-1-yl)methanone is a part of the benzo[c][1,2,5]thiadiazole (BTZ) motif, which has been extensively researched for use in photovoltaics or as fluorescent sensors

Mode of Action

The compound operates through an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group . This process is crucial for its function as a potential visible-light organophotocatalyst .

Biochemical Pathways

The compound’s interaction with its targets can lead to changes in optoelectronic and photophysical properties, which are key to its function in photovoltaics and as a fluorescent sensor . .

Result of Action

The compound’s action results in modified optoelectronic and photophysical properties, making it a potential candidate for use in photovoltaics and as a fluorescent sensor . .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its function as a potential visible-light organophotocatalyst suggests that light conditions could significantly impact its activity . .

Propriétés

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4OS/c25-20(16-1-3-17-18(12-16)23-26-22-17)24-10-7-15-11-14(2-4-19(15)24)13-5-8-21-9-6-13/h1-6,8-9,11-12H,7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKFAEZHIAABDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)C4=CC5=NSN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'H-spiro[cycloheptane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B2871508.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2871514.png)

![N~4~-(4-methoxyphenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2871515.png)

![10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione](/img/structure/B2871520.png)

![2-benzyl-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2871523.png)

![N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2871524.png)